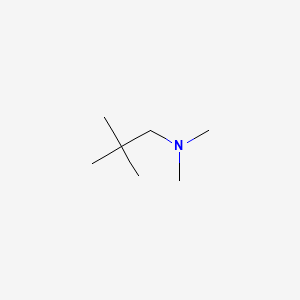

N,N-Dimethyl neopentylamine

Description

Significance of Tertiary Amines with Neopentyl Steric Environments in Chemical Systems

The defining feature of N,N-dimethylneopentylamine is the presence of the neopentyl group, (CH₃)₃CCH₂-, attached to a dimethylamino functionality. This substitution creates a sterically demanding environment around the nitrogen atom, profoundly influencing the amine's chemical behavior. Unlike less hindered tertiary amines, the bulky neopentyl group restricts access to the nitrogen's lone pair of electrons and influences the conformational dynamics of the molecule. ucl.ac.ukrsc.org

This steric hindrance has several important consequences:

Reduced Nucleophilicity: The bulky nature of the neopentyl group impedes the approach of electrophiles to the nitrogen atom, making N,N-dimethylneopentylamine a poor nucleophile compared to other tertiary amines. rsc.orgrsc.org This property is advantageous in reactions where the amine is intended to act solely as a non-nucleophilic base.

Unique Conformational Preferences: Dynamic Nuclear Magnetic Resonance (NMR) studies and molecular mechanics calculations have revealed that the N-CH₂-t-Bu bond in N,N-dialkylneopentylamines, including N,N-dimethylneopentylamine, preferentially adopts an eclipsed conformation. ucl.ac.ukacs.org This is in contrast to less hindered amines, which typically favor staggered conformations. This eclipsed arrangement is a direct result of the steric pressure exerted by the tert-butyl group. ucl.ac.uk

Influence on Reaction Rates and Selectivity: The steric bulk can significantly slow down reaction rates, as seen in SN2 reactions where neopentyl halides are known to be exceptionally unreactive. masterorganicchemistry.com Conversely, this steric influence can be exploited to achieve higher selectivity in certain chemical transformations.

Ligand Properties: In coordination chemistry, the steric profile of N,N-dimethylneopentylamine influences the geometry and stability of the resulting metal complexes. It has been used to create novel cyclopalladated complexes, where the steric hindrance plays a crucial role in the metallation process and the properties of the resulting organometallic compounds. researchgate.netresearchgate.net

The table below summarizes some of the key physicochemical properties of N,N-Dimethylneopentylamine.

| Property | Value / Description |

| Molecular Formula | C₇H₁₇N |

| CAS Number | 10076-31-0 |

| Molecular Weight | 115.22 g/mol |

| Synonyms | Dimethyl(neopentyl)amine |

| Proton Affinity (PAff) | Data available, indicating its gas-phase basicity. |

| Gas Basicity (BasG) | Data available, related to its proton affinity. |

| Conformation | The N-CH₂-t-Bu bond preferentially adopts an eclipsed conformation. ucl.ac.ukacs.org |

Overview of Advanced Research Areas and Methodologies Applied to N,N-Dimethyl Neopentylamine (B1198066) Systems

The unique properties of N,N-dimethylneopentylamine have prompted its investigation using a variety of advanced research methodologies, aimed at elucidating its structure, reactivity, and potential applications.

Synthesis and Characterization:

The synthesis of N,N-dimethylneopentylamine can be achieved through the reaction of pivaloyl chloride with dimethylamine (B145610) to form the corresponding amide, followed by reduction. orgsyn.orgnist.govwikipedia.org

Advanced analytical techniques are crucial for characterizing this sterically hindered amine and its derivatives:

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: This has been a pivotal technique for studying the conformational dynamics of N,N-dimethylneopentylamine. ucl.ac.ukacs.orgresearchgate.net By analyzing the NMR spectra at various temperatures, researchers have been able to determine the energy barriers for bond rotation and confirm the preference for an eclipsed conformation around the N-CH₂ bond. For the N-inversion/rotation process in Me₂NCH₂Buᵗ, the free energy of activation (ΔG‡) was measured to be 9.4 kcal mol⁻¹ by observing the decoalescence of separate ¹³C signals for the diastereotopic NMe groups in a deuterated analogue. acs.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational frequencies of the bonds within the molecule. For tertiary amines like N,N-dimethylneopentylamine, the absence of N-H stretching bands in the 3300-3500 cm⁻¹ region is a key characteristic. utdallas.edumsu.edu The C-N stretching absorptions for aliphatic amines are typically found in the 1250-1000 cm⁻¹ range. msu.edu

Applications in Specialized Research Fields:

Organometallic Chemistry and Catalysis: N,N-Dimethylneopentylamine has been utilized as a ligand in palladium chemistry, leading to the formation of novel cyclopalladated complexes. researchgate.netresearchgate.net These complexes have potential applications in catalysis, and their formation and reactivity are subjects of ongoing research. For instance, it reacts with Pd(MeCO₂)₂ to form a trinuclear cyclopalladated complex. researchgate.net

Borane (B79455) Chemistry: The compound has been used in the study of amine-borane complexes. These complexes are of interest for applications in hydrogen storage and as reducing agents in organic synthesis. nih.govenergy.goved.ac.uk The steric hindrance of the neopentyl group influences the stability and reactivity of the resulting borane adducts.

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT) and molecular mechanics, have been employed to complement experimental studies. ucl.ac.uknih.govmdpi.commdpi.com These computational approaches allow for the calculation of molecular properties, the modeling of reaction pathways, and a deeper understanding of the steric and electronic effects that govern the behavior of N,N-dimethylneopentylamine. For example, molecular mechanics calculations have supported the experimental findings from dynamic NMR regarding the eclipsed conformation of the N-CH₂-t-Bu bond. ucl.ac.uk

Structure

3D Structure

Properties

CAS No. |

10076-31-0 |

|---|---|

Molecular Formula |

C7H17N |

Molecular Weight |

115.22 g/mol |

IUPAC Name |

N,N,2,2-tetramethylpropan-1-amine |

InChI |

InChI=1S/C7H17N/c1-7(2,3)6-8(4)5/h6H2,1-5H3 |

InChI Key |

FUIRUFXAVIHAQB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CN(C)C |

Canonical SMILES |

CC(C)(C)CN(C)C |

Origin of Product |

United States |

Mechanistic Investigations of N,n Dimethyl Neopentylamine Reactivity and Transformations

Electron Transfer Processes and Radical Intermediates in N,N-Dimethyl Neopentylamine (B1198066) Reactions

The presence of lone pair electrons on the nitrogen atom makes amines like N,N-Dimethyl neopentylamine susceptible to oxidation and potent single electron donors. iscience.in These electron transfer reactions are fundamental in various chemical transformations. iscience.in The initiation of such reactions often involves the formation of radical intermediates, which are highly reactive species with an unpaired electron. researchgate.netresearchgate.net

Radicals are typically electron-deficient and play a crucial role in propagation steps of chain reactions, where a radical reacts with a molecule to generate another radical. researchgate.netresearchgate.net The formation of N-centered radicals from stable precursors can be achieved through metal-mediated or photoinduced cleavage of N-N bonds. chemrxiv.org These reactive intermediates can then be trapped in various ways, such as through anti-Markovnikov olefin carboamination. chemrxiv.org

In the context of this compound, single electron transfer processes can lead to the formation of radical cations, which can then undergo further reactions. For instance, in reactions with suitable electron-deficient species, single electron transfer can predominate over other pathways like nucleophilic addition or cycloaddition, depending on the nature of the substrate and the solvent. iscience.in The generation of these radical intermediates is a key step that dictates the subsequent reaction pathways and product formation.

Metal-Catalyzed Carbon-Hydrogen Bond Activation and Functionalization Directed by this compound Derivatives

Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective and chemoselective functionalization of organic molecules. researchgate.netnih.gov In many cases, directing groups are employed to control the site of C-H activation. nih.govnih.gov Derivatives of this compound can serve as substrates in these reactions, where a directing group is installed on the nitrogen atom to guide the metal catalyst to a specific C-H bond.

Palladium-Catalyzed γ-C(sp3)–H Alkylation and Alkenylation Studies

Palladium catalysis has been successfully applied to the functionalization of remote, unactivated C(sp3)–H bonds in neopentylamine derivatives. acs.orgresearchgate.net By employing a removable 7-azaindole (B17877) directing group, selective γ-C(sp3)–H alkylation and alkenylation have been achieved. acs.orgresearchgate.net A key finding in these studies is the ability to switch between alkylation and alkenylation by simply changing the reaction additive from an acid to a base. acs.orgresearchgate.net

Specifically, the presence of benzoic acid at 100 °C promotes γ-alkylation, while the use of DABCO at a lower temperature of 30 °C facilitates γ-alkenylation. researchgate.net These reactions are compatible with a variety of acrylates, leading to the formation of new C(sp3)–C(sp3) and C(sp3)–C(sp2) bonds. acs.orgresearchgate.net

Table 1: Palladium-Catalyzed γ-C(sp3)–H Functionalization of a Neopentylamine Derivative

| Product | Additive | Temperature (°C) |

| γ-Alkylation Product | Benzoic Acid | 100 |

| γ-Alkenylation Product | DABCO | 30 |

This table summarizes the switchable selectivity observed in the palladium-catalyzed functionalization of a neopentylamine derivative bearing a 7-azaindole directing group. researchgate.net

Elucidation of Directing Group Effects and Palladacycle Intermediates in Catalytic Cycles

The directing group plays a crucial role in bringing the metal catalyst in proximity to the targeted C-H bond, enabling its activation. nih.gov In the palladium-catalyzed reactions of neopentylamine derivatives, mechanistic studies have shown that both the acidic and basic catalytic transformations proceed through a common six-membered dimer palladacycle intermediate. acs.orgresearchgate.net

Palladacycles are organopalladium compounds containing a carbon-palladium bond within a cyclic structure and are frequently invoked as key intermediates in palladium-catalyzed reactions. wikipedia.org The formation of these palladacycles occurs through C-H activation, a process that can be viewed as an electrophilic aromatic substitution pathway in the case of aromatic derivatives. wikipedia.org The stability and reactivity of these palladacycle intermediates are influenced by factors such as ring size and the nature of the donor atoms. wikipedia.org In the case of the neopentylamine system, the six-membered palladacycle is a critical intermediate in the catalytic cycle leading to both alkylation and alkenylation products. acs.org

Hydrodenitrogenation Reaction Mechanisms Involving Neopentyl Amine Frameworks

Hydrodenitrogenation (HDN) is a crucial industrial process for removing nitrogen from petroleum feedstocks. vt.edu Understanding the reaction mechanisms of aliphatic amines, such as those with a neopentyl framework, is important as they are formed as intermediates during the HDN of cyclic nitrogen compounds. vt.edu

Dehydrogenation and Iminium Cation Formation Pathways in Amine Reactivity

Studies on the hydrodenitrogenation of neopentylamine over sulfided NiMo/Al2O3 catalysts have revealed that the reaction mechanism involves dehydrogenation and hydrogenation steps. rero.chresearchgate.net The formation of di(neopentyl)imine as a primary product indicates that imine or iminium cation intermediates play a significant role. rero.chresearchgate.net

The proposed pathway for NH2-SH substitution involves the dehydrogenation of the amine to an imine or an iminium cation. rero.chresearchgate.net This intermediate then adds H2S and subsequently eliminates NH3. rero.chresearchgate.net This mechanism is distinct from direct hydrogenolysis of the C-N bond, which does not appear to occur under the studied conditions. rero.chresearchgate.net The formation of enamines from tertiary amines through catalytic dehydrogenation by pincer-iridium complexes further supports the prevalence of dehydrogenation pathways in amine reactivity. nsf.gov

Stereochemical Aspects and Substituent Effects on Carbon-Nitrogen Bond Cleavage

For instance, studies on other amine systems have shown that the nature of the substituents can affect the fragmentation pathways. In some cases, C-N bond cleavage has been found to be insensitive to electronic substituent effects, suggesting a facile process that may resemble a sigmatropic rearrangement. nih.gov In other systems, the cleavage of C-N bonds can be promoted by single-electron transfer, particularly in strained systems like N-acylazetidines. mdpi.com The specific mechanism of C-N bond cleavage in the neopentyl amine framework during HDN is likely influenced by the catalyst surface and reaction conditions, with the iminium cation pathway being a key feature. rero.chresearchgate.net

Impact of Heterogeneous Catalytic Systems on Reaction Selectivity and Kinetics

The reactivity of this compound in the presence of heterogeneous catalysts is a subject of significant academic and industrial interest, particularly in the context of producing higher value chemicals. While specific kinetic studies exclusively featuring this compound are not extensively documented in publicly accessible literature, the principles of heterogeneous catalysis on analogous sterically hindered amines allow for a detailed and scientifically grounded discussion. The catalytic transformations of interest often involve C-N bond formation or cleavage, where both reaction selectivity and kinetics are profoundly influenced by the catalyst's properties and the substrate's structure.

Heterogeneous catalysis for the synthesis of amines, such as this compound, often involves the reductive amination of alcohols. mdpi.comresearchgate.net This process typically follows a "hydrogen-borrowing" or "hydrogen-transfer" mechanism. researchgate.netresearchgate.net In a hypothetical synthesis or transformation involving neopentyl alcohol and dimethylamine (B145610), the mechanism over a metal-supported catalyst would proceed via several key steps:

Dehydrogenation: The alcohol is first dehydrogenated on the metallic active sites of the catalyst to form the corresponding aldehyde (neopentanal). researchgate.net

Condensation: The aldehyde then reacts with the amine (dimethylamine) to form a hemiaminal intermediate, which subsequently dehydrates to an enamine or iminium ion.

Hydrogenation: The unsaturated C=N bond of the intermediate is then hydrogenated by the previously "borrowed" hydrogen atoms, still adsorbed on the catalyst surface, to yield the final tertiary amine product. researchgate.netresearchgate.net

The choice of catalyst is critical in directing the reaction towards the desired product and achieving high conversion rates. Catalysts for such transformations are typically composed of transition metals supported on high-surface-area materials.

Table 1: Plausible Heterogeneous Catalysts for Transformations Involving this compound

| Catalyst System | Active Metal | Support Material | Key Characteristics & Impact on Selectivity/Kinetics |

|---|---|---|---|

| Nickel-based | Ni | Al₂O₃, SiO₂ | Cost-effective; promotes C-N bond formation. The support's acidity/basicity can influence dehydration and prevent side reactions. researchgate.netarabjchem.org |

| Cobalt-based | Co | Al₂O₃, Carbon | Offers good activity for amination. Bimetallic formulations can enhance selectivity towards the desired amine. arabjchem.org |

| Palladium-based | Pd | Carbon, TiO₂ | Highly active for hydrogenation steps, but may be prone to over-reduction or side reactions if not properly modified. |

The steric bulk of the neopentyl group in this compound presents a significant mechanistic challenge. This bulky group can hinder the adsorption of the molecule onto the catalyst's active sites, thereby reducing the reaction rate. To overcome this steric hindrance, catalysts with larger pore sizes and more accessible active sites would be required. Furthermore, the reaction kinetics would likely be slower compared to less hindered amines, necessitating higher temperatures or pressures to achieve reasonable conversion rates. The selectivity of the reaction is also a key consideration; the catalyst must be designed to favor the desired transformation while minimizing side reactions such as hydrodeamination (C-N bond cleavage) or rearrangement of the neopentyl group.

Other Specialized Organic Reactions and Their Mechanistic Peculiarities for this compound

Beyond simple quaternization, the structure of this compound lends itself to other specialized organic reactions, where its sterically demanding neopentyl group introduces unique mechanistic peculiarities.

Cope Elimination: The Cope elimination is a thermally induced intramolecular elimination reaction of tertiary amine N-oxides to form an alkene and a hydroxylamine. organic-chemistry.orgjk-sci.comwikipedia.org The reaction proceeds through a syn-periplanar, five-membered cyclic transition state. libretexts.org

The mechanism involves two steps:

N-Oxide Formation: this compound is first oxidized to its corresponding N-oxide, typically using an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA). jk-sci.com

Thermal Elimination: Upon heating, the N-oxide undergoes an Eᵢ (intramolecular elimination) reaction. The oxide oxygen acts as an internal base, abstracting a β-hydrogen.

A significant mechanistic peculiarity arises from the structure of this compound. The neopentyl group, (CH₃)₃CCH₂-, lacks β-hydrogens. Therefore, elimination cannot occur on the neopentyl substituent to form an alkene. Elimination must instead proceed by abstraction of a proton from one of the N-methyl groups. This would lead to the formation of formaldehyde (B43269) (which may further react or polymerize under the reaction conditions), N-methyl-N-neopentylhydroxylamine, and potentially N-methylenemethyl(neopentyl)azanium as an intermediate. This contrasts with tertiary amines having β-hydrogens on larger alkyl chains, which would typically yield a stable alkene.

Sommelet-Hauser Rearrangement: The Sommelet-Hauser rearrangement is a wikipedia.orgdrugfuture.com-sigmatropic rearrangement of certain benzyl-substituted quaternary ammonium (B1175870) salts in the presence of a strong base, such as sodium amide (NaNH₂). wikipedia.orgdrugfuture.comchemistry-reaction.com For this compound to undergo this reaction, it must first be quaternized with a benzyl (B1604629) halide (e.g., benzyl chloride) to form N-benzyl-N,N-dimethyl-2,2-dimethylpropan-1-aminium chloride.

The mechanism proceeds as follows:

Ylide Formation: The strong base abstracts an acidic proton. In this case, there are two possibilities: abstraction of a benzylic proton or a proton from one of the N-methyl groups. Deprotonation of the benzylic methylene (B1212753) group forms a nitrogen ylide.

wikipedia.orgdrugfuture.com-Sigmatropic Rearrangement: This ylide undergoes a concerted wikipedia.orgdrugfuture.com-sigmatropic rearrangement, where the aromatic ring is attacked by the carbanion of the methyl group, leading to a dearomatized cyclohexadiene intermediate. wikipedia.org

Aromatization: A subsequent proton transfer restores the aromaticity of the ring, yielding the final product, which is an ortho-substituted N,N-dimethylbenzylamine derivative.

The mechanistic peculiarity for the N-benzyl-N,N-dimethylneopentylammonium salt lies in the competition between different ylide formations and potential rearrangements. The bulky neopentyl group would sterically hinder the nitrogen center, potentially influencing the preferred site of deprotonation and the subsequent rearrangement pathway. While the Sommelet-Hauser rearrangement is typically favored over the competing Stevens rearrangement for benzylic ammonium salts, the significant steric bulk of the neopentyl group could influence the stability of the various transition states, potentially affecting the product distribution. drugfuture.com The final product would be an ortho-methyl substituted N-methyl-N-neopentylbenzylamine.

Coordination Chemistry and Catalytic Applications of N,n Dimethyl Neopentylamine Derivatives

Design and Synthesis of Novel Metal Complexes Featuring N,N-Dimethyl Neopentylamine-Derived Ligands

The synthesis of novel metal complexes is a cornerstone of inorganic and organometallic chemistry, with the ligand playing a crucial role in determining the properties and reactivity of the resulting complex. While specific synthetic routes for N,N-Dimethyl neopentylamine (B1198066) metal adducts are not documented in the available literature, general methodologies for the formation of metal-amine complexes can be extrapolated. Typically, the reaction of a suitable metal precursor, such as a metal halide or acetate, with the this compound ligand in an appropriate solvent would be the initial approach. The stoichiometry of the reactants and reaction conditions, including temperature and reaction time, would be critical parameters to control the formation of the desired complex.

Influence of Steric Bulk and Electronic Properties of this compound on Coordination Geometry and Stability

The neopentyl group, characterized by a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group, imparts significant steric hindrance. In this compound, this bulky group is expected to have a profound influence on the coordination geometry and stability of its metal complexes.

Steric Effects: The considerable steric bulk of the neopentyl group would likely limit the number of ligands that can coordinate to a metal center, favoring the formation of complexes with lower coordination numbers. This steric pressure can also influence the bond angles and distances within the coordination sphere, potentially leading to distorted geometries. For instance, in analogous phosphine ligands, replacing tert-butyl groups with neopentyl groups has been shown to increase the steric demand, which can vary depending on the conformation of the neopentyl group relative to the metal-ligand bond. This flexibility might allow for subtle tuning of the steric environment around the metal.

Electronic Properties: As a tertiary amine, the nitrogen atom in this compound possesses a lone pair of electrons, making it a good σ-donor. The alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its donor capability. The electronic properties of a ligand are crucial in stabilizing the metal center in a particular oxidation state. The strong σ-donation from the this compound ligand would be expected to stabilize higher oxidation states of the coordinated metal.

The combination of these steric and electronic factors would ultimately determine the thermodynamic stability of the resulting metal complexes. The bulky neopentyl group could shield the metal center from unwanted side reactions, thereby increasing the kinetic stability of the complex.

Spectroscopic and Structural Characterization of this compound-Metal Adducts

Although no specific spectroscopic or structural data for this compound-metal adducts are available, a hypothetical characterization would rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in confirming the coordination of the ligand to the metal center. A shift in the resonance of the protons and carbons near the nitrogen atom upon coordination would be expected.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C-N bonds upon complexation could be observed using IR spectroscopy.

A table summarizing the expected characterization data is presented below.

| Technique | Expected Observations |

| 1H NMR | Shift in the chemical shifts of protons on the methylene and methyl groups adjacent to the nitrogen atom upon coordination. |

| 13C NMR | Shift in the chemical shifts of carbons in the neopentyl and dimethylamino groups upon coordination. |

| IR Spectroscopy | Shift in the stretching frequency of the C-N bond. |

| X-ray Crystallography | Determination of coordination number, geometry, bond lengths (M-N), and bond angles. |

Role in Homogeneous and Heterogeneous Catalysis

While there is no direct evidence of this compound derivatives being used in catalysis, their structural and electronic properties suggest potential applications in both homogeneous and heterogeneous catalysis.

Application of this compound Derivatives in Metal-Catalyzed Organic Transformations

In homogeneous catalysis , metal complexes with this compound as a ligand could potentially be active in various organic transformations. The steric bulk of the ligand could be advantageous in controlling selectivity. For example, in cross-coupling reactions, the steric hindrance could favor reductive elimination and prevent the formation of undesired side products. The strong σ-donating nature of the ligand could also enhance the catalytic activity of the metal center.

For heterogeneous catalysis , the this compound moiety could be immobilized on a solid support, such as silica or a polymer. The resulting material could act as a robust and recyclable catalyst. The nitrogen atom could serve as an anchoring site for metal nanoparticles, preventing their aggregation and enhancing their catalytic performance.

Studies in Stereoselective Catalysis Mediated by Chiral this compound-Based Ligands

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. mdpi.comnih.govresearchgate.net A chiral derivative of this compound could be synthesized by introducing a stereocenter into the neopentyl backbone or by attaching a chiral auxiliary to the molecule.

Metal complexes of such chiral ligands could be employed as catalysts in a variety of stereoselective reactions, including asymmetric hydrogenation, alkylation, and epoxidation. The steric and electronic properties of the chiral ligand would play a critical role in controlling the enantioselectivity of the reaction by creating a chiral environment around the metal center, which would favor the formation of one enantiomer over the other.

A hypothetical data table for a stereoselective reaction is shown below.

| Catalyst (Metal-Chiral Ligand) | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (%) |

| [M(chiral-DMNA)]Xn | Asymmetric Hydrogenation | Prochiral olefin | >90 | >90 |

| [M(chiral-DMNA)]Xn | Asymmetric Alkylation | Aldehyde | >85 | >95 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for chiral this compound-based catalysts are currently available.

Electrochemical and Materials Science Applications of N,n Dimethyl Neopentylamine Based Systems

Synthesis and Characterization of Quaternary Ammonium (B1175870) Salts Derived from N,N-Dimethyl Neopentylamine (B1198066)

The synthesis of quaternary ammonium salts (QAS) from tertiary amines like N,N-Dimethyl neopentylamine is typically achieved through a quaternization reaction. This involves the alkylation of the nitrogen atom, which converts the tertiary amine into a quaternary ammonium cation with a corresponding anion.

A common and straightforward method for this synthesis is the Menshutkin reaction, where the tertiary amine is reacted with an alkyl halide. For instance, the reaction of this compound with an alkyl halide such as methyl iodide or ethyl bromide would yield the corresponding N-alkyl-N,N-dimethyl neopentylammonium halide. The general reaction scheme is as follows:

(CH₃)₃CCH₂N(CH₃)₂ + R-X → [(CH₃)₃CCH₂N(CH₃)₂R]⁺X⁻

Where R is an alkyl group (e.g., methyl, ethyl) and X is a halide (e.g., I, Br, Cl).

Alternative "green" alkylating agents such as dimethyl carbonate can also be employed, which may require elevated temperatures and pressures but avoid the use of halide reagents. semanticscholar.org The choice of solvent for the quaternization reaction can vary, with polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or acetone (B3395972) being commonly used. researchgate.net

The characterization of the resulting quaternary ammonium salts is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence of the neopentyl group, the N-methyl groups, and the newly introduced alkyl group, as well as the shifts in the signals of the carbons adjacent to the newly formed quaternary nitrogen center.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The C-N stretching vibrations and the various C-H bending and stretching modes of the alkyl groups can be observed.

Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio of the cation, confirming its molecular weight and elemental composition.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the synthesized salt, which can be compared with the theoretical values to ascertain its purity.

Application in Advanced Electrolyte Design for Electrochemical Devices

Quaternary ammonium salts are widely investigated as electrolytes in various electrochemical devices, including batteries and supercapacitors, due to their typically wide electrochemical stability windows and good ionic conductivity. The properties of electrolytes derived from this compound would be influenced by the bulky neopentyl group.

While specific research on the ionic conductivity of electrolytes derived from this compound is limited, the properties of analogous tetraalkylammonium salts can provide valuable insights. The ionic conductivity of an electrolyte is dependent on factors such as ion size, viscosity, and the degree of ion dissociation.

The table below presents ionic conductivity data for some tetraalkylammonium-based electrolytes, which can serve as a reference for estimating the potential performance of this compound-derived systems.

| Cation | Anion | Solvent | Concentration (mol/L) | Temperature (°C) | Ionic Conductivity (mS/cm) |

| Tetraethylammonium | Tetrafluoroborate | Propylene Carbonate | 1.0 | 25 | 7.8 |

| Tetrabutylammonium | Hexafluorophosphate | Acetonitrile | 1.0 | 25 | 10.2 |

| N-methyl-N-propylpyrrolidinium | Bis(trifluoromethanesulfonyl)imide | - | - | 25 | 3.9 |

The electrochemical window of an electrolyte is a critical parameter that defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. Tetraalkylammonium salts are known for their wide electrochemical windows, making them suitable for high-voltage applications. researchgate.netnih.gov

The electrochemical stability of quaternary ammonium cations is generally high, and research suggests that the structure of the saturated aliphatic alkyl substituents has a minimal effect on their stability towards reduction. researchgate.net Therefore, it is anticipated that electrolytes based on quaternary ammonium salts derived from this compound would exhibit a wide electrochemical window, likely in the range of 4 to 6 V.

The anodic (oxidation) and cathodic (reduction) limits of the electrochemical window are influenced by the structure of both the cation and the anion. The bulky neopentyl group might sterically hinder the approach of the cation to the electrode surface, which could have a minor influence on the reduction potential.

The following table provides examples of electrochemical windows for some tetraalkylammonium-based ionic liquids.

| Cation | Anion | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Window (V) |

| N-butyl-N-methylpyrrolidinium | Bis(trifluoromethanesulfonyl)imide | ~5.0 | ~0.1 | ~4.9 |

| Trihexyl(tetradecyl)phosphonium | Bis(trifluoromethanesulfonyl)imide | >5.5 | ~0.5 | >5.0 |

| 1-Ethyl-3-methylimidazolium | Tetrafluoroborate | ~4.6 | ~0.2 | ~4.4 |

Incorporation of this compound Functionalities into Polymeric Materials and Nanostructures

The incorporation of quaternary ammonium functionalities into polymers and nanostructures can impart a range of desirable properties, including antimicrobial activity, improved dyeability for textiles, and enhanced ionic conductivity for solid polymer electrolytes.

There are two primary strategies for incorporating this compound functionalities into polymeric materials:

Polymerization of a Functional Monomer: This approach involves the synthesis of a monomer containing the N,N-Dimethyl neopentylammonium group, followed by its polymerization or copolymerization with other monomers. For example, a vinylbenzyl chloride monomer could be quaternized with this compound to produce a styrenic quaternary ammonium monomer. This monomer could then be polymerized to yield a homopolymer or copolymerized with other monomers like styrene (B11656) or acrylates to tailor the properties of the final material.

Post-polymerization Modification: This method involves the chemical modification of a pre-existing polymer to introduce the desired functionality. For instance, a polymer containing reactive groups such as chloromethyl or bromoalkyl side chains (e.g., poly(vinylbenzyl chloride) or brominated polystyrene) could be reacted with this compound to attach the quaternary ammonium group to the polymer backbone.

The bulky neopentyl group in the resulting functionalized polymer could influence its physical and chemical properties. For example, it might increase the free volume of the polymer, potentially enhancing the mobility of counter-ions in a solid polymer electrolyte. In the context of antimicrobial materials, the steric hindrance of the neopentyl group might affect the interaction of the quaternary ammonium center with microbial cell membranes.

While specific examples of polymers functionalized with this compound are not extensively reported, the general principles of polymer functionalization with tertiary amines are well-established and provide a clear pathway for the creation of such novel materials.

Advanced Spectroscopic Characterization and Computational Modeling of N,n Dimethyl Neopentylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis (e.g., 15N NMR Spectroscopy)

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the molecular structure and dynamics of N,N-Dimethyl neopentylamine (B1198066) in solution. nih.gov By analyzing various NMR parameters, such as chemical shifts, coupling constants, and relaxation times, a detailed picture of its conformational landscape and electronic environment can be constructed. auremn.org.br

The ¹H and ¹³C NMR spectra provide foundational information. The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the methylene (B1212753) (CH₂) protons adjacent to the nitrogen, and the tert-butyl protons of the neopentyl group. Due to hindered rotation around the C-N bonds, temperature-dependent NMR studies could reveal broadening or splitting of signals, providing insight into the energy barriers of conformational exchange. cdnsciencepub.com

¹⁵N NMR spectroscopy offers a direct window into the electronic environment of the nitrogen atom, which is central to the amine's chemical behavior. wikipedia.org Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. While ¹⁴N is highly abundant (99.6%), it is a quadrupolar nucleus, which often results in very broad signals. huji.ac.il In contrast, ¹⁵N has a spin of ½ and provides sharp signals, making it superior for high-resolution studies, despite its low natural abundance (0.4%). wikipedia.org The ¹⁵N chemical shift is highly sensitive to factors like hybridization, substituent effects, and protonation state. For N,N-Dimethyl neopentylamine, the ¹⁵N chemical shift would reflect the electron-donating effects of the three alkyl groups. The steric hindrance from the neopentyl group may cause slight electronic perturbations compared to less hindered tertiary amines, which would be observable in the ¹⁵N spectrum.

| Nucleus | Functional Group | Predicted Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H | (CH₃)₃C- | 0.8 - 1.0 | Protons of the tert-butyl group. |

| ¹H | -CH₂-N | 2.0 - 2.3 | Methylene protons adjacent to nitrogen. |

| ¹H | (CH₃)₂N- | 2.1 - 2.4 | N-methyl protons. |

| ¹³C | (C H₃)₃C- | 25 - 30 | Methyl carbons of the tert-butyl group. |

| ¹³C | (CH₃)₃C - | 30 - 35 | Quaternary carbon of the tert-butyl group. |

| ¹³C | -C H₂-N | 70 - 75 | Methylene carbon adjacent to nitrogen. |

| ¹³C | (C H₃)₂N- | 45 - 50 | N-methyl carbons. |

| ¹⁵N | (R)₃N | 10 - 40 (Referenced to NH₃) | Tertiary amine nitrogen. The specific shift is sensitive to solvent and steric environment. researchgate.net |

Mass Spectrometry for Fragmentation Pattern Analysis and Gas Phase Ion Energetics (e.g., Proton Affinities and Gas Basicities Relevant to Reactivity)

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for studying its fragmentation behavior upon ionization. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation through various pathways. The fragmentation pattern serves as a molecular fingerprint. libretexts.org

For aliphatic amines, the most characteristic fragmentation process is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. youtube.com This process is driven by the stabilization of the resulting positive charge on the nitrogen atom. For this compound, two primary α-cleavage pathways are expected:

Loss of a methyl radical (•CH₃) from one of the N-methyl groups to form a highly stable iminium cation.

Loss of a tert-butyl radical (•C(CH₃)₃) from the neopentyl group, also resulting in an iminium cation. This is predicted to be a major fragmentation pathway due to the stability of the departing tert-butyl radical.

| m/z | Proposed Fragment Ion Structure | Formation Pathway | Notes |

|---|---|---|---|

| 129 | [C₈H₁₉N]⁺• | Molecular Ion (M⁺•) | The parent ion. |

| 114 | [C₇H₁₆N]⁺ | α-cleavage (Loss of •CH₃) | A major, stabilized iminium cation. Likely the base peak. |

| 72 | [C₄H₁₀N]⁺ | α-cleavage (Loss of •C(CH₃)₃) | Another significant iminium cation fragment. |

| 57 | [C₄H₉]⁺ | tert-butyl cation | A very stable carbocation. |

Beyond structural analysis, mass spectrometry enables the study of gas-phase ion energetics, providing fundamental measures of reactivity. nist.gov The Proton Affinity (PA) is the negative of the enthalpy change for the protonation of the molecule in the gas phase, while the Gas-Phase Basicity (GB) is the negative of the Gibbs free energy change for the same reaction. nih.gov These values quantify the intrinsic basicity of a molecule, free from solvent effects. For this compound, the electron-donating alkyl groups increase the electron density on the nitrogen, leading to high intrinsic basicity. However, the steric bulk of the neopentyl group can hinder the approach of a proton, a phenomenon known as the "steric hindrance to protonation." While the PA and GB values are expected to be high, they may be slightly lower than what would be predicted based on electronic effects alone, showcasing the interplay between electronic and steric factors.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to complement and interpret experimental data, offering insights into structures, energies, and reaction pathways that are difficult to observe directly.

Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, can model the chemical reactions of complex systems at the atomistic level. nsf.govnih.gov For this compound, MD simulations can predict its decomposition pathways under various conditions (e.g., high temperature) or its reactivity towards other chemical species. nih.govosti.gov By simulating the dynamic evolution of a system containing the amine, researchers can identify the most likely reaction intermediates, products, and the sequence of bond-breaking and bond-forming events. This is particularly useful for predicting the selectivity of reactions where multiple outcomes are possible, as the simulations can reveal the kinetic and thermodynamic factors that favor one pathway over another. osti.gov

Computational methods are uniquely suited to disentangle and quantify the contributions of steric and electronic effects to molecular behavior. The steric hindrance imposed by the neopentyl group can be visualized and quantified using computational models. For example, calculating the solvent-accessible surface area around the nitrogen atom can provide a quantitative measure of its steric shielding. osti.gov

Future Research Perspectives and Interdisciplinary Directions for N,n Dimethyl Neopentylamine

Exploration of Emerging Synthetic Methodologies and Sustainable Production Routes

The synthesis of sterically hindered amines like N,N-Dimethyl neopentylamine (B1198066) is an area of active research, with a growing emphasis on efficiency, atom economy, and sustainability.

Emerging Synthetic Methodologies: Future synthetic strategies will likely move beyond traditional multi-step processes. An atom-economical approach for synthesizing sterically hindered tertiary amines involves the direct reductive amination of ketones with amines, using carbon monoxide as a deoxygenating agent catalyzed by rhodium or ruthenium complexes. rsc.org Another promising area is the development of catalytic methods for direct C-H amination, which could allow for the late-stage functionalization of complex molecules, although the presence of tertiary amines can sometimes inhibit these reactions. nih.gov Research into novel catalytic systems that tolerate or are specifically designed for hindered amines is a critical future direction. Furthermore, methods involving the insertion of carbenoids into the N-H bond of hindered secondary amines have shown success and could be adapted for related syntheses. researchgate.net

Sustainable Production Routes: The chemical industry's shift towards greener processes necessitates the development of sustainable routes for producing amines. manchester.ac.uk A significant future direction is the adoption of biocatalysis. Researchers have developed systems that use coupled enzymes, such as alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH), to synthesize high-value amines from low-cost alcohols and ammonia (B1221849), with water as the only byproduct. manchester.ac.uk Applying such biocatalytic cascades to the synthesis of N,N-Dimethyl neopentylamine from neopentyl alcohol and dimethylamine (B145610) could offer a highly efficient and environmentally benign alternative to conventional methods. manchester.ac.ukwikipedia.org Additionally, developing processes that are solvent-free, high-yielding, and operate in an equimolar fashion, similar to sustainable routes developed for other nitrogen-containing compounds, will be a key objective. rsc.org

Table 1: Comparison of Synthetic Approaches for Hindered Amines

| Methodology | Description | Potential Advantages for this compound | Key Research Challenge |

|---|---|---|---|

| Direct Reductive Amination | Single-step reaction of a ketone, an amine, and a reducing agent (e.g., CO). rsc.org | High atom economy, reduced number of steps. | Catalyst development for highly hindered substrates. |

| Biocatalysis (Enzyme Cascades) | Coupling of enzymes (e.g., ADH and AmDH) to convert alcohols to amines. manchester.ac.uk | Environmentally benign (uses water as solvent, sole byproduct is water), high selectivity. | Engineering enzymes to accept bulky substrates like neopentyl alcohol and dimethylamine. |

| Catalytic C-H Amination | Direct formation of C-N bonds by activating a C-H bond. nih.gov | Enables late-stage functionalization of complex molecules. | Overcoming catalyst inhibition by the tertiary amine product. |

| Solvent-Free Synthesis | Performing reactions in bulk without a solvent medium. rsc.org | Reduced waste, lower environmental impact, potentially higher reaction rates. | Ensuring adequate mixing and heat transfer for scalability. |

Integration into Complex Molecular Architectures and Supramolecular Systems

The distinct steric profile of this compound makes it an intriguing building block for creating complex and functional molecular systems.

Complex Molecular Architectures: The nucleophilic nature of amines allows them to be used in reactions to construct more elaborate molecules. The neopentyl group in this compound can serve as a bulky, sterically demanding component in ligands for organometallic chemistry. This steric hindrance can influence the coordination geometry of a metal center, thereby tuning its catalytic activity and selectivity. For instance, incorporating the neopentyl moiety into chelating ligands could impact product selectivity in polymerization or oligomerization reactions. Future research will likely focus on synthesizing novel ligands and catalysts where the this compound fragment is used to create specific spatial arrangements that control reaction outcomes.

Supramolecular Systems: Supramolecular chemistry relies on non-covalent interactions to form ordered assemblies. Amphiphilic molecules containing N,N-dimethylamino groups have been shown to self-assemble into diverse nanostructures like fibers, tubes, and vesicles, with the final morphology dependent on factors like pH and molecular structure (monomer vs. dimer). rsc.org Future work could involve designing amphiphilic derivatives of this compound. The bulky neopentyl group would act as the hydrophobic tail, while a polar head group could be attached. The interplay between the steric demands of the neopentyl group and intermolecular forces could lead to the formation of novel and potentially functional supramolecular materials for applications in drug delivery or tissue engineering. rsc.org

Potential in Novel Functional Materials for Energy Storage and Advanced Organic Electronics

The unique electronic and steric properties of this compound suggest its potential, or the potential of its derivatives, in the development of next-generation functional materials.

Energy Storage: There is a pressing need for safer and more stable electrolytes for high-energy-density batteries, such as lithium-oxygen (Li-O₂) systems. Sulfonamide-based solvents, including N,N-dimethyltrifluoromethanesulfonamide, have demonstrated high stability against the harsh chemical and electrochemical conditions present in these batteries. researchgate.net Future research could explore the synthesis and evaluation of this compound derivatives, such as the corresponding sulfonamides, as potential electrolyte components. The steric bulk of the neopentyl group might enhance the electrochemical stability of the molecule and influence ion transport properties within the electrolyte, potentially leading to improved battery performance and longevity.

Advanced Organic Electronics: Organic semiconductors are the foundation of flexible and low-cost electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comresearchgate.net The electronic properties of these materials can be tuned by chemical modification. unist.ac.kr Introducing sterically demanding groups can influence molecular packing in the solid state, which in turn affects charge transport properties. researchgate.net Future investigations could involve incorporating the this compound moiety into larger conjugated organic molecules. The electron-donating nature of the dimethylamino group and the steric influence of the neopentyl group could be used to modulate the highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels and control intermolecular π-stacking, providing a new strategy for designing high-performance organic semiconductors. sciencedaily.com

Table 2: Potential Applications in Functional Materials

| Application Area | Proposed Role of this compound Moiety | Key Property to Exploit | Research Objective |

|---|---|---|---|

| Energy Storage (Electrolytes) | As a core structure for stable electrolyte solvents (e.g., sulfonamide derivatives). researchgate.net | Steric hindrance and electrochemical stability. | Enhance resistance to degradation in high-voltage batteries and tune ion conductivity. |

| Organic Electronics (Semiconductors) | As a substituent on a conjugated backbone to control molecular packing and electronic properties. researchgate.netunist.ac.kr | Steric bulk and electron-donating character. | Modulate solid-state morphology and energy levels (HOMO/LUMO) to optimize charge transport. |

| Catalysis (Ligands) | As a sterically demanding component of a metal-coordinating ligand. | Steric hindrance. | Control catalyst selectivity by creating a specific steric environment around the metal center. |

Development of Predictive Models for Structure-Reactivity Relationships in this compound Chemistry

As the chemistry of this compound is explored, the development of computational models to predict its behavior will be crucial for accelerating discovery.

Future research will focus on creating quantitative structure-activity relationship (QSAR) models. researcher.life These models correlate structural or physicochemical properties of molecules with their reactivity or biological activity. For this compound and its derivatives, models could be developed to predict their efficacy as ligands, their stability in electrochemical environments, or their influence on the properties of organic electronic materials. Such models often rely on descriptors like the HOMO-LUMO energy gap, molecular size, and polarizability. researchgate.net

A significant challenge and opportunity lies in accurately quantifying the steric hindrance of the neopentyl group and correlating it with chemical properties. Recent work has focused on creating blueprints to quantify the properties of extremely sterically hindered amines and relate them to the geometry around the nitrogen atom. rsc.org Extending these predictive models to this compound would allow researchers to forecast how changes in its structure would affect properties like amine pyramidalization and reactivity. rsc.org This computational-first approach could guide the rational design of new molecules for specific applications, reducing the need for extensive trial-and-error synthesis and testing. researchgate.net

Q & A

Q. What are the key physicochemical properties of N,N-Dimethyl neopentylamine critical for experimental design?

this compound’s reactivity and stability in synthetic applications depend on properties such as boiling point, solubility, and steric bulk . For example:

- Boiling point and volatility : Similar tertiary amines like N,N-Dimethyloctylamine (C₁₀H₂₃N) exhibit boiling points influenced by alkyl chain length and branching, with refractive indices (~1.4243 at 20°C) used for purity validation .

- Steric effects : The neopentyl (2,2-dimethylpropyl) group introduces significant steric hindrance, reducing nucleophilicity compared to linear analogs. This impacts reaction kinetics, as seen in steric inhibition of coupling reactions in aromatic amines .

- Analytical validation : Gas chromatography (GC) with ≥99% purity standards, as applied to N,N-Dimethylacetamide, ensures reliable experimental reproducibility .

Q. How is this compound synthesized in laboratory settings?

A common approach involves alkylation of neopentylamine (2,2-dimethylpropylamine) with methylating agents. For example:

- Stepwise alkylation : React neopentylamine with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to sequentially replace amine hydrogens with methyl groups.

- Reaction optimization : Control temperature (e.g., 0–5°C for exothermic reactions) and solvent polarity (e.g., THF or dichloromethane) to minimize side products, as demonstrated in neopentylamine-based syntheses of imidazolidine derivatives .

- Purification : Distillation under reduced pressure or column chromatography ensures high purity, analogous to methods for N,N-Dimethyloctylamine .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact, as recommended for structurally similar amines like N,N-Diethylacetamide .

- Ventilation : Use fume hoods to prevent inhalation of vapors, critical due to potential respiratory irritation .

- Storage : Keep in sealed containers under inert gas (e.g., N₂) in cool, dry areas to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound?

Discrepancies may arise from purity variations or steric/electronic effects . Methodological strategies include:

- Batch consistency checks : Use GC or HPLC to verify amine purity (≥99%), as specified for pharmacopeial reagents like N,N-Dimethylacetamide .

- Steric parameter quantification : Apply computational tools (e.g., DFT calculations) to model steric bulk’s impact on reaction pathways, similar to studies on hindered aromatic amines .

- Controlled comparative studies : Replicate reactions under standardized conditions (solvent, temperature) to isolate variables affecting catalytic performance .

Q. What advanced spectroscopic techniques characterize the steric environment of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR reveal electronic environments of methyl groups. For example, upfield shifts in ¹H NMR signals indicate shielding effects from the neopentyl group’s branching .

- X-ray crystallography : Resolve 3D molecular geometry to quantify bond angles and steric crowding, as applied to structurally complex amines .

- Infrared (IR) spectroscopy : Identify N-H (if present) or C-N stretching modes to assess hydrogen bonding or conformational rigidity .

Q. What mechanistic insights explain the reduced nucleophilicity of this compound compared to less hindered amines?

The steric bulk of the neopentyl group:

- Spatial hindrance : Limits access to the nitrogen lone pair, reducing its availability for nucleophilic attack. This is observed in coupling reactions where bulky substituents inhibit resonance activation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may partially mitigate steric hindrance by stabilizing transition states, as seen in SN₂ reactions of hindered amines .

- Kinetic studies : Compare reaction rates with linear analogs (e.g., N,N-Dimethylhexylamine) to quantify steric contributions using Eyring plots or Hammett parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.